molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0

10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)

Cat. No.: B583142
CAS No.: 99786-08-0
M. Wt: 302.846
InChI Key: BUQNCXHNDUNMOS-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) is a chemical compound used primarily in biochemical and proteomics research. It is known for its specific molecular structure, which includes a dimethylamino group attached to a propyl chain, linked to an acridan moiety. This compound is often utilized as an impurity standard in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:

    Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.

    Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.

    Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.

    Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridan moiety to acridine.

    Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.

Major Products

    Oxidation Products: N-oxides of the acridan moiety.

    Reduction Products: Acridine derivatives.

    Substitution Products: Modified acridan compounds with different substituents on the propyl chain.

Scientific Research Applications

10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:

    Chemistry: As a standard for impurity analysis in synthetic chemistry.

    Biology: In studies involving protein-ligand interactions and enzyme kinetics.

    Medicine: As a reference compound in pharmaceutical research.

    Industry: In the development of analytical methods for quality control.

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    10-[3-(Dimethylamino)propyl]acridan Hydrochloride-d6: A deuterated analog used for isotopic labeling studies.

    10-[3-(Dimethylamino)propyl]acridine Hydrochloride: A structurally similar compound with an acridine moiety instead of acridan.

Uniqueness

10-[3-(Dimethylamino)propyl]acridan Hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its use as an impurity standard and in proteomics research highlights its importance in analytical applications.

Properties

IUPAC Name

3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNCXHNDUNMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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